Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15715542
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14N2O2S |
---|---|
Molecular Weight | 262.33 g/mol |
IUPAC Name | methyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C13H14N2O2S/c1-8-10(12(16)17-2)11(15-13(18)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,18) |
Standard InChI Key | BITNETQOCMZGKF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects its intricate structure. The tetrahydropyrimidine ring adopts a twisted boat conformation, as observed in crystallographic studies of analogous compounds . This conformation stabilizes the molecule through intramolecular interactions, such as C–H⋯π bonding between the phenyl ring and adjacent hydrogen atoms . The s-trans arrangement of the carbonyl group relative to the C=C bond further contributes to its planar stability .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 262.33 g/mol |
IUPAC Name | Methyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OC |
InChI Key | BITNETQOCMZGKF-UHFFFAOYSA-N |
The thioketone group at position 2 and the ester moiety at position 5 are critical functional groups influencing reactivity and intermolecular interactions.
Crystallographic and Conformational Analysis
In related ethyl-substituted analogs, X-ray diffraction reveals centrosymmetric N–H⋯S dimers and N–H⋯O molecular chains that stabilize the crystal lattice . These interactions are likely conserved in the methyl variant, given the structural similarity. Ring puckering parameters, calculated using the Cremer-Pople method, indicate a twist-boat conformation with a puckering amplitude and polar angles , for the tetrahydropyrimidine ring .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate follows multicomponent reaction (MCR) protocols, often employing thiourea, aldehydes, and β-keto esters under acidic or solvent-free conditions . For example:
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Condensation: Benzaldehyde reacts with methyl acetoacetate and thiourea in the presence of HCl or Lewis acids (e.g., ZnCl₂) to form the tetrahydropyrimidine core .
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Cyclization: Intramolecular dehydration closes the six-membered ring, with the thioketone group arising from thiourea incorporation.
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Esterification: Methanol or methylating agents introduce the methyl ester group at position 5 .
Table 2: Representative Reaction Conditions
Component | Role | Example |
---|---|---|
Aldehyde | Aromatic substituent | Benzaldehyde |
β-Keto Ester | Carboxylate precursor | Methyl acetoacetate |
Thiourea | Sulfur and nitrogen source | Thiourea |
Catalyst | Acid/Lewis acid | HCl, ZnCl₂ |
Solvent | Reaction medium | Ethanol, solvent-free |
Optimization and Yield Enhancement
Studies on analogous compounds demonstrate that solvent-free conditions and microwave irradiation significantly improve reaction yields (70–85%) and reduce reaction times (15–30 minutes) . For instance, ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized in 82% yield using montmorillonite K10 clay as a heterogeneous catalyst .
Spectral Characterization
Infrared Spectroscopy
The FT-IR spectrum of methyl 6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxylate exhibits characteristic absorption bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃):
¹³C NMR (75 MHz, CDCl₃):
Mass Spectrometry
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 262.33, consistent with the molecular weight. Fragmentation patterns include loss of the methyl ester group (, m/z 203) and cleavage of the thioketone moiety (, m/z 175).
Comparative Analysis with Structural Analogs
Ethyl vs. Methyl Esters
Replacing the ethyl group with a methyl ester (e.g., in entry 19 of ) reduces steric hindrance, enhancing crystallinity and bioavailability. The methyl derivative’s melting point (254–256°C) exceeds that of ethyl analogs (207–208°C) , likely due to tighter crystal packing.
Chlorophenyl vs. Phenyl Substitution
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate exhibits stronger intermolecular N–H⋯S interactions compared to the phenyl-substituted variant, altering solubility and pharmacokinetic profiles.
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